molecular formula C12H13NO B3347476 3-(1-Methyl-1H-indol-3-yl)propanal CAS No. 136416-07-4

3-(1-Methyl-1H-indol-3-yl)propanal

Cat. No.: B3347476
CAS No.: 136416-07-4
M. Wt: 187.24 g/mol
InChI Key: WAOFJJFRSUTEGC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a propanal group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-indol-3-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylindole.

    Formylation: The indole ring is formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Oxidation: The hydroxymethyl group is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(1-Methyl-1H-indol-3-yl)propanoic acid.

    Reduction: 3-(1-Methyl-1H-indol-3-yl)propanol.

    Substitution: 5-nitro-3-(1-Methyl-1H-indol-3-yl)propanal.

Scientific Research Applications

3-(1-Methyl-1H-indol-3-yl)propanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study the biological activities of indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propanal: Lacks the methyl group at the nitrogen atom.

    3-(1-Methyl-1H-indol-3-yl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.

    3-(1-Methyl-1H-indol-3-yl)propanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

3-(1-Methyl-1H-indol-3-yl)propanal is unique due to the presence of both the methyl group at the nitrogen atom and the aldehyde group at the 3-position of the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(1-methylindol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOFJJFRSUTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592656
Record name 3-(1-Methyl-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136416-07-4
Record name 3-(1-Methyl-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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